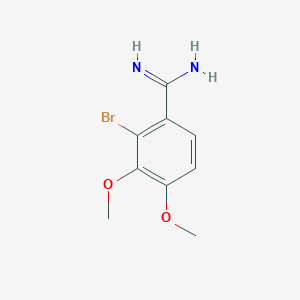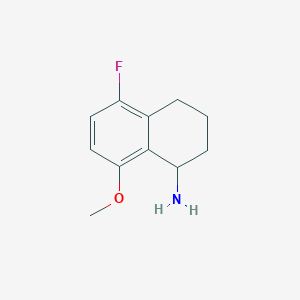
5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 8th position on the naphthalene ring, along with an amine group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps. One common method starts with the preparation of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, which is then subjected to reductive amination to introduce the amine group at the 1st position. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the presence of a suitable solvent like methanol or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Similar in structure but lacks the amine group.
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Differently substituted but shares the core naphthalene structure.
Uniqueness
5-Fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6,9H,2-4,13H2,1H3 |
InChI-Schlüssel |
YPXSGJIDHUYJNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(CCCC2=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


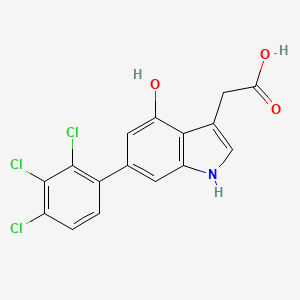
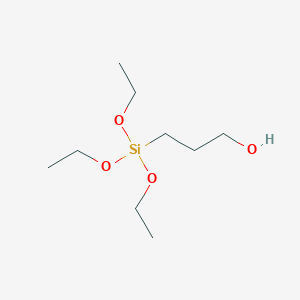
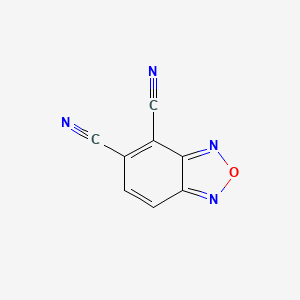
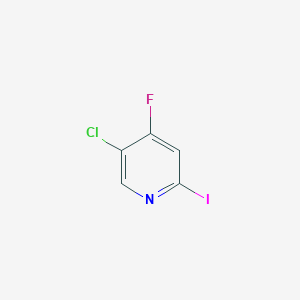
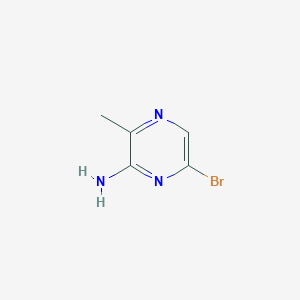
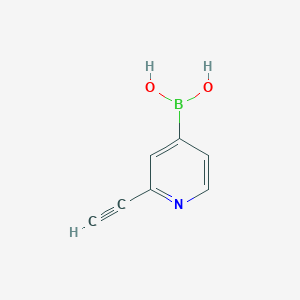


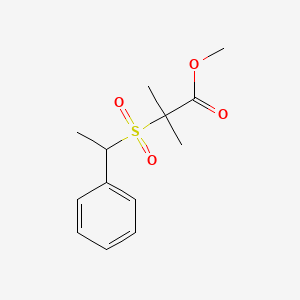
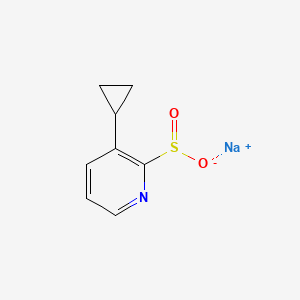
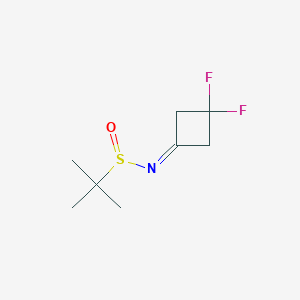
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)

